



# **Application Notes and Protocols for PI-103 In Vitro Kinase Activity Assay**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PI-103   |           |
| Cat. No.:            | B1684136 | Get Quote |

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro kinase activity of PI-103, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).

#### Introduction

PI-103 is a small molecule inhibitor that targets multiple members of the PI3K family, including p110 $\alpha$ , p110 $\beta$ , p110 $\delta$ , and p110 $\gamma$ , as well as the serine/threonine kinase mTOR.[1][2][3] It is a valuable tool for studying the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention.[4] PI-103 serves as a crucial compound in preclinical research to understand the therapeutic potential and cellular effects of dual PI3K/mTOR inhibition.[5]

## **Principle**

The in vitro kinase assay for **PI-103** is designed to measure its ability to inhibit the enzymatic activity of specific kinase targets, primarily PI3K isoforms and mTOR. The assay typically involves incubating the purified kinase with its substrate and ATP in the presence of varying concentrations of **PI-103**. The inhibitory effect is quantified by measuring the amount of product formed, which is inversely proportional to the inhibitor's potency. Common methods for detection include radiometric assays using radiolabeled ATP, and non-radiometric assays such as fluorescence-based or luminescence-based technologies that detect the product or a byproduct of the kinase reaction.



### **Data Presentation**

The inhibitory activity of **PI-103** is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the reported IC50 values for **PI-103** against its primary targets in cell-free in vitro assays.

| Target        | IC50 (nM) - Source 1 | IC50 (nM) - Source 2 |
|---------------|----------------------|----------------------|
| ΡΙ3Κα (p110α) | 2                    | 8                    |
| ΡΙ3Κβ (p110β) | 3                    | 88                   |
| ΡΙ3Κδ (p110δ) | 3                    | 48                   |
| РІЗКу (р110у) | 15                   | 150                  |
| mTORC1        | Not specified        | 20                   |
| mTORC2        | Not specified        | 83                   |
| DNA-PK        | 23                   | 2                    |

Note: IC50 values can vary between different assay platforms and experimental conditions.[1] [3]

## **Experimental Protocols**

This section provides a detailed methodology for a generic in vitro kinase assay to determine the IC50 of **PI-103** against a PI3K isoform. This protocol can be adapted for other kinase targets of **PI-103**.

### **Materials and Reagents**

- Purified recombinant human PI3K enzyme (e.g., p110α/p85α)
- **PI-103** (stock solution in DMSO)
- Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 50 mM NaCl, 0.025 mg/ml BSA)



- Substrate: Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2)
- ATP (stock solution)
- [y-32P]ATP (for radiometric assay)
- Detection Reagent (e.g., for ADP-Glo™ Kinase Assay)
- 96-well or 384-well assay plates
- Plate reader (scintillation counter for radiometric assay or luminometer for luminescencebased assay)

## **Experimental Workflow**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 5. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for PI-103 In Vitro Kinase Activity Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684136#pi-103-in-vitro-assay-protocol-for-kinase-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com